Polymyxin B2 sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polymyxin B2 sulfate is one of several polypeptide components that comprises the antibiotic polymyxin B sulfate. The unique fatty acid moiety found in polymyxin B2 is 6-methylheptanoic acid (6-MHA). Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions.

Aplicaciones Científicas De Investigación

Polymyxin B2 sulfate is part of the polymyxin family, known for their use as last-resort antibiotics against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. Notably, polymyxins have gained attention for their role in treating infections resistant to most other antibiotics.

Pharmacokinetics and Pharmacodynamics

- The pharmacokinetics and pharmacodynamics of polymyxins, including polymyxin B2 sulfate, have been a subject of extensive research, leading to significant progress in understanding their chemistry, behavior in the body, and interaction with pathogens (Bergen et al., 2012).

- A study on the population pharmacokinetics of polymyxin B, closely related to polymyxin B2 sulfate, has been crucial for understanding the factors influencing its variability and optimal dosing in different patient populations (Manchandani et al., 2018).

Analytical Method Development

- Research on developing and validating robust analytical methods for therapeutic drug monitoring of polymyxin B1 and B2 in human plasma and cerebrospinal fluid (CSF) has been conducted, enhancing the understanding of these compounds in clinical settings (Wang et al., 2020).

Antibacterial Activity and Combination Therapy

- The antimicrobial activity of polymyxin B2 and its role in combination therapies for treating multidrug-resistant pathogens have been critically reviewed. These studies explore how polymyxins, including B2, act against major multidrug-resistant Gram-negative bacteria and their potential in combination therapy to maximize efficacy and minimize resistance (Zavascki et al., 2007).

- Investigations into the antimicrobial activity and toxicity of the major lipopeptide components of polymyxin B, including B2, have provided insights into their effectiveness and safety profiles (Roberts et al., 2015).

Novel Formulations and Drug Delivery

- Studies on new formulations, such as sodium deoxycholate sulfate as a carrier for polymyxin B, aim to improve safety while preserving antimicrobial activity. This research provides crucial evidence for the development of safer and more effective polymyxin B formulations, including B2 (Temboot et al., 2020).

- Research on the quantification of polymyxin B in solid lipid nanoparticles (SLNs) for potential buccal administration highlights the ongoing efforts to enhance the therapeutic effectiveness and reduce adverse effects of polymyxins (Severino et al., 2015).

Propiedades

Nombre del producto |

Polymyxin B2 sulfate |

|---|---|

Fórmula molecular |

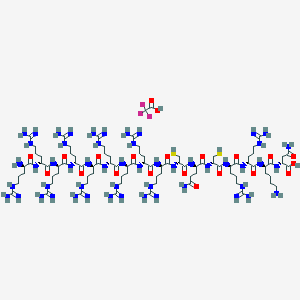

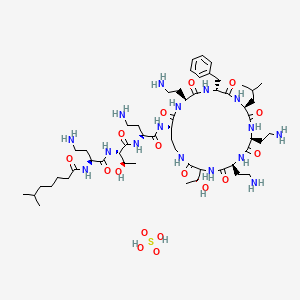

C55H96N16O13 xH2SO4 (lot specific) |

Peso molecular |

1189.45 g/mol (Free base) |

Nombre IUPAC |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |

InChI |

InChI=1S/C55H96N16O13.H2O4S/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m1./s1 |

SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.